molecular formula C11H13ClO4 B064474 Ethyl 2-chloro-3,4-dimethoxybenzoate CAS No. 175136-04-6

Ethyl 2-chloro-3,4-dimethoxybenzoate

Cat. No.: B064474
CAS No.: 175136-04-6
M. Wt: 244.67 g/mol
InChI Key: AXNMDQHZRJDVRG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4. It is a derivative of benzoic acid, characterized by the presence of ethyl, chloro, and dimethoxy functional groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3,4-dimethoxybenzoate can be synthesized through the esterification of 2-chloro-3,4-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Ethyl 2-chloro-3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 2-chloro-3,4-dimethoxybenzoate can be compared with other benzoate derivatives such as:

    Ethyl 2-chlorobenzoate: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.

    Ethyl 3,4-dimethoxybenzoate: Lacks the chloro group, which affects its nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity.

Biological Activity

Ethyl 2-chloro-3,4-dimethoxybenzoate (ECDM) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

The biological activity of ECDM is hypothesized to arise from its ability to interact with various cellular targets, such as enzymes and receptors. The chloro and methoxy substituents can influence the compound's binding affinity and specificity, potentially modulating biochemical pathways involved in inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that ECDM exhibits antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that ECDM may also possess this property. However, specific studies directly assessing ECDM's antimicrobial effects are scarce.

Anti-inflammatory Effects

The anti-inflammatory potential of ECDM has been explored in the context of drug development. Compounds with similar structures often show promise as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various benzoate derivatives on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. While ECDM was not the primary focus, its structural similarities to other tested compounds suggest it could be evaluated for AChE inhibition in future research .

Cytotoxic Activity

A series of studies on chlorinated benzoate derivatives revealed varying cytotoxic activities against cancer cell lines. Although direct data on ECDM is limited, its structural analogs have shown promise in this area, indicating a potential avenue for further exploration .

Comparative Analysis

The biological activity of ECDM can be compared with other benzoate derivatives:

CompoundKey FeaturesBiological Activity
Ethyl 2-chlorobenzoateLacks methoxy groups; different reactivityLimited data on biological effects
Ethyl 3,4-dimethoxybenzoateLacks chloro group; affects nucleophilic substitutionPotential anti-inflammatory properties
Ethyl 2-iodo-3,4-dimethoxybenzoateContains iodine; unique reactivityExplored for anti-cancer effects

Future Directions

Given the promising structural characteristics of ECDM, further research is warranted to elucidate its biological activities. Potential areas for investigation include:

  • Detailed Mechanistic Studies : Understanding how ECDM interacts with specific enzymes and receptors could reveal its therapeutic potential.
  • In Vivo Studies : Animal models could provide insights into the efficacy and safety profile of ECDM in treating inflammatory conditions or infections.
  • Synthesis of Derivatives : Exploring modifications to the ECDM structure may enhance its biological activity or selectivity towards specific targets.

Properties

IUPAC Name

ethyl 2-chloro-3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMDQHZRJDVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379317
Record name ethyl 2-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-04-6
Record name Ethyl 2-chloro-3,4-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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